molecular formula C15H9Cl2N3O3 B12012807 6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone CAS No. 618443-52-0

6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone

Cat. No.: B12012807
CAS No.: 618443-52-0
M. Wt: 350.2 g/mol
InChI Key: ZUERLXOJMYYSIS-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloroquinazolinone and 2-nitrobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines, thiols, potassium carbonate, DMF.

Major Products Formed

    Reduction: 6,8-Dichloro-3-(2-aminobenzyl)-4(3H)-quinazolinone.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone depends on its specific biological target. For example:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4(3H)-quinazolinone: Lacks the 2-nitrobenzyl group, which may result in different biological activities.

    3-(2-Nitrobenzyl)-4(3H)-quinazolinone: Lacks the chloro substituents, which may affect its chemical reactivity and biological properties.

Uniqueness

6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone is unique due to the presence of both chloro and nitrobenzyl groups, which may confer distinct chemical and biological properties compared to other quinazolinones.

Properties

CAS No.

618443-52-0

Molecular Formula

C15H9Cl2N3O3

Molecular Weight

350.2 g/mol

IUPAC Name

6,8-dichloro-3-[(2-nitrophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9Cl2N3O3/c16-10-5-11-14(12(17)6-10)18-8-19(15(11)21)7-9-3-1-2-4-13(9)20(22)23/h1-6,8H,7H2

InChI Key

ZUERLXOJMYYSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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